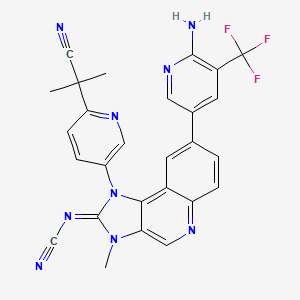
Adifyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Adifyline has a complex molecular structure with a molecular weight of 701.8 g/mol . The IUPAC name for this compound is (2S,3R)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid .Physical and Chemical Properties Analysis
This compound is a transparent solution containing 0.05% Acetyl Hexapeptide-38 . It is soluble in water . The physical properties of this compound, such as its hardness, topography, and hydrophilicity, are important parameters in its biological evaluation .Scientific Research Applications
Estrogen's effect on adipose tissue: Estrogen treatment can decrease key lipogenic genes and the important adipogenic gene PPARG in human abdominal adipose tissue. This could be relevant for increased adiposity following menopause (Lundholm et al., 2008).
Involvement of adipokines in health and disease: Adipose tissue, as an endocrine organ, secretes bioactive molecules like adipokines. These influence various physiological functions and have potential for clinical use as therapeutics for obesity and related diseases (Blüher & Mantzoros, 2015).
Adiponectin's role in fatty liver diseases: Adiponectin has shown promise in alleviating hepatomegaly and steatosis in mice, suggesting its potential as a therapeutic agent for liver diseases. It affects fatty acid oxidation and synthesis, and suppresses TNF-alpha production (Xu et al., 2003).
Arginine and ADI-PEG 20 in cancer therapy: Arginine deiminase (ADI), an arginine-catabolizing enzyme, has been explored as a potential anticancer therapy due to metabolic differences between normal and neoplastic cells. ADI-PEG 20, a pegylated form of ADI, is in clinical trials for treating certain cancers (Synakiewicz et al., 2014).
The adipocyte in metabolic homeostasis: Adipocytes play a crucial role in regulating systemic nutrient and energy balance, communicating with other organ systems. Adiponectin, leptin, and fatty acids are key mediators in this process, offering potential targets for treating metabolic disorders (Stern et al., 2016).
Mechanism of Action
Target of Action
Adifyline, a hexapeptide, primarily targets the peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α) in adipose tissue . PGC-1α is a transcriptional coactivator that plays an essential role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes (fatty cells) in the white adipose tissue .
Mode of Action
This compound interacts with its target, PGC-1α, by stimulating its expression . This interaction enhances the rate of adipogenesis, which is the process of cell differentiation by which preadipocytes become adipocytes . Adipocytes are cells specialized in storing energy as fat.
Biochemical Pathways
The primary biochemical pathway affected by this compound is adipogenesis. By stimulating the expression of PGC-1α, this compound enhances the adipogenesis rate, leading to a higher lipid accumulation and volume growth in specific areas like the breasts and cheeks . This results in an increase in the volume of adipose tissue in the desired areas, providing a curvy silhouette .
Pharmacokinetics
It’s known that this compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular effect of this compound’s action is the increased expression of PGC-1α . On a cellular level, this leads to enhanced adipogenesis and increased lipid accumulation in adipocytes . The result is an increase in fatty tissue volume in specific areas, improving facial appearance and providing attractive body curves .
Future Directions
Adifyline has shown promise in improving facial appearance and providing a curvy silhouette by promoting PGC-1α expression and lipid accumulation in the adipose tissue . It can be incorporated into facial redefining or breast firming formulations, and in any product where a replenishing effect is desired . Future research may focus on exploring other potential applications of this compound in personal care and cosmetics.
Biochemical Analysis
Biochemical Properties
Adifyline interacts with various biomolecules in the body. It stimulates the expression of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC-1α), which enhances the rate of adipogenesis . This interaction leads to a higher lipid accumulation and volume growth in the desired areas like breast and cheeks .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by promoting PGC-1α expression and lipid accumulation in the adipose tissue . This results in an increase in the volume of the adipose tissue in the desired areas, leading to an attractive appearance .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PGC-1α, a transcriptional coactivator that modulates adipogenesis rate . This binding interaction promotes the expression of PGC-1α, leading to enhanced adipogenesis and lipid accumulation .
Metabolic Pathways
This compound is involved in the adipogenesis metabolic pathway. It interacts with PGC-1α, a key player in this pathway
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZBTCJWHBFIG-JAAOUQFMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55N9O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400634-44-7 |
Source


|
| Record name | Acetyl-hexapeptide-38 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
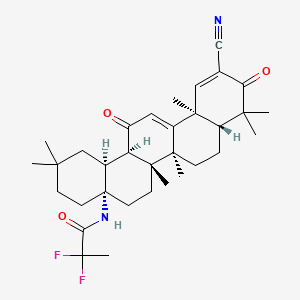
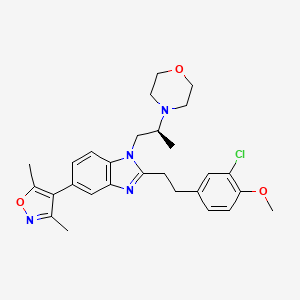
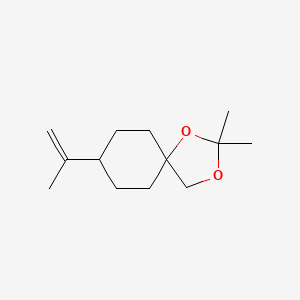

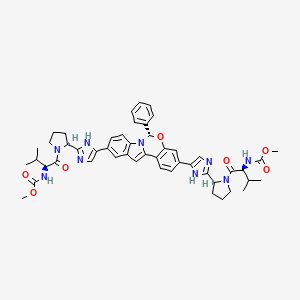
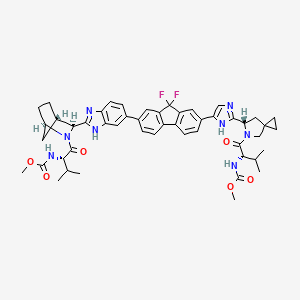

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)
![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)
![1-(4-(4-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea](/img/structure/B612254.png)
![(7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone](/img/structure/B612257.png)
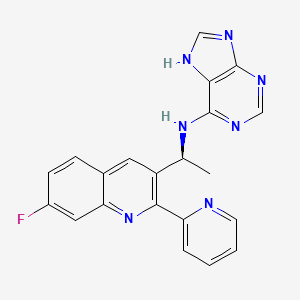
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)
